molecular formula C21H18N2O3 B5842089 [(Z)-[amino-(4-methoxyphenyl)methylidene]amino] 2-phenylbenzoate

[(Z)-[amino-(4-methoxyphenyl)methylidene]amino] 2-phenylbenzoate

Cat. No.: B5842089
M. Wt: 346.4 g/mol
InChI Key: UXOVBYZKJZOTFK-UHFFFAOYSA-N
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Description

[(Z)-[amino-(4-methoxyphenyl)methylidene]amino] 2-phenylbenzoate is a complex organic compound with a unique structure that includes both aromatic and amine functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(Z)-[amino-(4-methoxyphenyl)methylidene]amino] 2-phenylbenzoate typically involves the condensation reaction between 4-methoxybenzaldehyde and 2-phenylbenzoic acid in the presence of an amine catalyst. The reaction is carried out under reflux conditions with a suitable solvent such as ethanol or methanol. The product is then purified through recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also ensures consistency and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

[(Z)-[amino-(4-methoxyphenyl)methylidene]amino] 2-phenylbenzoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in basic medium.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Nitric acid for nitration, bromine in acetic acid for bromination.

Major Products

    Oxidation: Formation of oxides and quinones.

    Reduction: Formation of primary and secondary amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

[(Z)-[amino-(4-methoxyphenyl)methylidene]amino] 2-phenylbenzoate has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of [(Z)-[amino-(4-methoxyphenyl)methylidene]amino] 2-phenylbenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    [(Z)-[amino-(4-methoxyphenyl)methylidene]amino] 2-phenylbenzoate: shares structural similarities with other aromatic amine compounds, such as aniline derivatives and benzaldehyde derivatives.

    Aniline derivatives: Compounds like N-phenylbenzamide have similar amine functional groups.

    Benzaldehyde derivatives: Compounds like 4-methoxybenzaldehyde share the methoxyphenyl group.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its ability to undergo a variety of chemical reactions. This versatility makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

[(Z)-[amino-(4-methoxyphenyl)methylidene]amino] 2-phenylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O3/c1-25-17-13-11-16(12-14-17)20(22)23-26-21(24)19-10-6-5-9-18(19)15-7-3-2-4-8-15/h2-14H,1H3,(H2,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXOVBYZKJZOTFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=NOC(=O)C2=CC=CC=C2C3=CC=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C(=N/OC(=O)C2=CC=CC=C2C3=CC=CC=C3)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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